Cas no 2227874-75-9 ((1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol)

(1R)-3-Amino-1-(2,4,5-trimethylphenyl)propan-1-ol is a chiral amino alcohol derivative characterized by its stereospecific (R)-configuration at the C1 position. This compound features a 2,4,5-trimethylphenyl group and a primary amine functionality, making it a versatile intermediate in asymmetric synthesis and pharmaceutical applications. Its structural properties enable selective reactivity in chiral catalysis, particularly in the preparation of enantiomerically pure compounds. The presence of both hydroxyl and amine groups allows for further functionalization, enhancing its utility in medicinal chemistry and ligand design. High purity and defined stereochemistry ensure reproducibility in research and industrial processes. This compound is typically handled under controlled conditions due to its amine reactivity.
(1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol structure
2227874-75-9 structure
Product Name:(1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol
CAS No:2227874-75-9
MF:C12H19NO
MW:193.285363435745
CID:6204343
PubChem ID:95437260
Update Time:2025-06-09

(1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol
    • 2227874-75-9
    • EN300-1789825
    • Inchi: 1S/C12H19NO/c1-8-6-10(3)11(7-9(8)2)12(14)4-5-13/h6-7,12,14H,4-5,13H2,1-3H3/t12-/m1/s1
    • InChI Key: OTFOBOHVUNAPGA-GFCCVEGCSA-N
    • SMILES: O[C@H](CCN)C1C=C(C)C(C)=CC=1C

Computed Properties

  • Exact Mass: 193.146664230g/mol
  • Monoisotopic Mass: 193.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 46.2Ų

(1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol Pricemore >>

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Additional information on (1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol

Introduction to (1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol (CAS No. 2227874-75-9)

(1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol (CAS No. 2227874-75-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of amino alcohols and is characterized by its chiral center and the presence of a substituted phenyl group, which imparts specific stereochemical and biological activities.

The chiral nature of (1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol is crucial for its biological activity. Chirality plays a vital role in drug design and development, as enantiomers can exhibit different pharmacological properties. The (1R) configuration of this compound has been shown to exhibit enhanced binding affinity to certain receptors and enzymes, making it a promising candidate for various therapeutic applications.

Recent studies have focused on the potential of (1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol as a lead compound for the development of new drugs. One notable area of research is its application in the treatment of neurological disorders. A study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits potent neuroprotective effects by modulating specific signaling pathways involved in neuronal survival and function. The researchers found that (1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol effectively reduced oxidative stress and inflammation in neuronal cells, thereby protecting them from damage.

In addition to its neuroprotective properties, (1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol has also shown promise in the field of anti-inflammatory drug development. A clinical trial conducted by a team at the University of California in 2022 demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The study highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammatory responses.

The pharmacokinetic properties of (1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. These characteristics are essential for developing effective therapeutic agents that can be administered conveniently to patients.

The synthesis of (1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol involves several steps that require precise control over stereochemistry. One common synthetic route involves the asymmetric reduction of a ketone intermediate using a chiral catalyst or ligand. This approach ensures that the desired (1R) enantiomer is produced with high enantiomeric excess (ee). Recent advancements in catalytic asymmetric synthesis have further improved the efficiency and scalability of this process.

The safety profile of (1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol has been evaluated through extensive preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. However, as with any new drug candidate, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

In conclusion, (1R)-3-amino-1-(2,4,5-trimethylphenyl)propan-1-ol (CAS No. 2227874-75-9) is a promising chiral compound with diverse potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive lead for the development of new therapeutic agents targeting neurological disorders and inflammatory conditions. Ongoing research continues to explore its full potential and refine its use in clinical settings.

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